molecular formula C17H19ClN4O2 B2391895 (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone CAS No. 1421517-60-3

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone

Cat. No.: B2391895
CAS No.: 1421517-60-3
M. Wt: 346.82
InChI Key: HJZUZDRWYCLCSI-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone is a sophisticated heterocyclic compound featuring a pyrazolo-oxazine scaffold linked to a chlorophenyl-piperazine moiety through a methanone bridge. This structural configuration is of significant interest in medicinal chemistry and neuroscience research, particularly for investigating neurological pathways and receptor interactions. Compounds within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine class have demonstrated substantial research potential across a spectrum of therapeutic areas, including as central nervous system agents . The specific architecture of this molecule suggests potential for modulating neurological targets, positioning it as a valuable chemical tool for studying conditions such as anxiety, depression, Parkinson's disease, and schizophrenia . The piperazine component, a common pharmacophore in neuroactive compounds, may contribute to receptor binding affinity and selectivity. The integration of the rigid pyrazolo-oxazine system, which reduces molecular flexibility, can enhance metabolic stability and improve pharmacokinetic properties, making it particularly useful for in vitro and in vivo research applications. This compound is strictly for research use only and is intended for qualified laboratory professionals conducting investigations in neuroscience, drug discovery, and pharmacological profiling. Researchers can utilize this chemical probe to explore novel signaling pathways, receptor-ligand interactions, and structure-activity relationships in the development of new therapeutic agents.

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-4-1-2-5-15(14)20-7-9-21(10-8-20)16(23)13-12-19-22-6-3-11-24-17(13)22/h1-2,4-5,12H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZUZDRWYCLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the pyrazolo[5,1-b][1,3]oxazine core. One common synthetic route includes the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is synthesized through a reaction involving the appropriate amine and a suitable alkylating agent.

  • Introduction of Chlorophenyl Group: : The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorophenyl halide and a base.

  • Synthesis of Pyrazolo[5,1-b][1,3]oxazine Core: : The pyrazolo[5,1-b][1,3]oxazine ring system is constructed through a cyclization reaction involving a suitable precursor and a cyclization agent.

  • Coupling of the Two Fragments: : The final step involves the coupling of the piperazine derivative with the pyrazolo[5,1-b][1,3]oxazine core, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the reduction of other functional groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, chromium(VI) compounds, and various organic peroxides.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Nucleophiles such as amines or halides, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Piperazine-Based Analogs

Compounds sharing the piperazine core but differing in substituents or linked heterocycles include:

Compound Name / Structure Key Structural Features Functional Implications Reference
(4-Methylpiperazin-1-yl)(4-aminophenyl)methanone - 4-Methylpiperazine
- Anilino linkage
Reduced steric hindrance compared to 2-chlorophenyl; may enhance solubility but reduce CNS penetration.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone - Trifluoromethylphenyl group
- Thiophene linker
Increased electron-withdrawing effects and aromatic stacking potential; likely enhances receptor affinity.
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one - Methoxyphenyl group
- Pyranopyrazole-oxazine system
Methoxy group improves solubility but may reduce metabolic stability due to demethylation risks.

Key Observations :

  • Substituent Effects : The 2-chlorophenyl group in the target compound offers a balance between lipophilicity and metabolic resistance compared to electron-donating groups (e.g., methoxy) or bulky substituents (e.g., trifluoromethyl) .

Pyrazolo-Oxazine Derivatives

Compounds with fused pyrazole-oxazine systems but distinct peripheral groups:

Compound Name / Structure Key Structural Features Functional Implications Reference
4-(4-Chlorophenyl)-3-methyl-7-phenyl-1,4-dihydro-5H-pyrazolo[4',3':5,6]pyrano[2,3-d][1,3]oxazin-5-one - Chlorophenyl substituent
- Pyran ring fusion
Pyran fusion increases ring strain and may reduce solubility compared to the dihydro-oxazine in the target compound.
Methylofuran (MFR-a cofactor) - Formylated oxazine
- Glutamic acid linkages
Highlights the role of oxazine in redox activity, though biological relevance differs significantly from the target compound.

Key Observations :

  • Functional Groups: The absence of formyl or amino groups (common in MFR-a ) in the target compound suggests a divergent mechanism of action, likely centered on receptor modulation rather than enzymatic cofactor activity.

Structural and Pharmacological Implications

Chemical Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons :

  • Tc ≈ 0.65–0.75 when compared to arylpiperazine derivatives (e.g., ), driven by shared piperazine and aromatic motifs.
  • Tc ≈ 0.50–0.60 with pyranopyrazole-oxazines (e.g., ), reflecting differences in ring fusion and substituents.

Metabolic and Pharmacokinetic Considerations

  • The 2-chlorophenyl group may slow oxidative metabolism compared to methyl or methoxy substituents, extending half-life .
  • The pyrazolo-oxazine system’s saturation likely reduces susceptibility to ring-opening reactions, enhancing in vivo stability .

Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a 2-chlorophenyl group and a pyrazolo[5,1-b][1,3]oxazine core. Its molecular formula is C18_{18}H20_{20}ClN5_{5}O, with a molecular weight of approximately 361.84 g/mol. The compound's structure is characterized by the following properties:

PropertyValue
Molecular Weight361.84 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and pyrazole precursors. The methodology often includes:

  • Formation of the piperazine derivative through chlorination and subsequent reactions to introduce the phenyl group.
  • Synthesis of the pyrazolo[5,1-b][1,3]oxazine core through cyclization reactions involving hydrazine derivatives.
  • Final coupling to achieve the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to this compound against various human cancer cell lines. The results indicate that derivatives with similar structures exhibit moderate to strong cytotoxic effects against breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) cell lines .

Enzyme Inhibition

Research has shown that compounds containing piperazine and pyrazole moieties can act as inhibitors for several key enzymes involved in cancer progression and other diseases:

  • Protein Kinase Inhibition : Some studies suggest that these compounds can inhibit protein kinases such as CDK2 and Abl kinase; however, specific derivatives may lack significant inhibitory activity due to structural variations .
  • Acetylcholinesterase and Urease Inhibition : Compounds related to this structure have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, indicating potential applications in treating conditions like Alzheimer's disease and as antibacterial agents .

Antimicrobial Activity

Preliminary evaluations have indicated that certain derivatives possess moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antimicrobial therapies .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Anticancer Efficacy : A study on pyrazolo[4,3-e][1,2,4]triazine derivatives showed promising anticancer effects against MCF7 cells with IC50 values in the micromolar range .
  • Enzyme Inhibition Profiles : Another investigation into piperazine-based compounds revealed significant inhibition of urease with IC50 values ranging from 0.63 µM to 6.28 µM across different derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: The synthesis involves multi-step reactions, including coupling of the pyrazolo-oxazine core with substituted piperazine moieties. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reactivity .
  • Temperature Control: Maintain temperatures between 60–80°C during nucleophilic substitution to minimize side reactions .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to validate bond angles and stereochemistry (e.g., triclinic crystal system with space group P1) .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions, particularly distinguishing the 2-chlorophenyl and pyrazolo-oxazine protons .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 411.88 for C22_{22}H22_{22}ClN3_{3}O3_{3}) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer: Prioritize assays aligned with structural analogs:

  • Receptor Binding Assays: Test affinity for serotonin (5-HT1A_{1A}) or dopamine receptors due to the piperazine moiety’s prevalence in CNS-targeting compounds .
  • Enzyme Inhibition: Screen against phosphodiesterases (PDEs) or kinases using fluorescence-based enzymatic assays .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer:

  • Core Modifications: Synthesize derivatives with variations in the pyrazolo-oxazine core (e.g., substituting chlorine with fluorine) and compare bioactivity .
  • Piperazine Substituent Analysis: Replace the 2-chlorophenyl group with trifluoromethylpyridine or methoxyphenyl groups to assess receptor selectivity .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins like PDE4 or 5-HT receptors .

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer:

  • Orthogonal Assays: Validate receptor binding results using both radioligand displacement (e.g., 3H^{3}\text{H}-ketanserin for 5-HT2A_{2A}) and functional assays (e.g., cAMP modulation) .
  • Metabolic Stability Testing: Use liver microsomes to identify if conflicting in vivo/in vitro results stem from rapid hepatic clearance .
  • Data Normalization: Account for batch-to-batch purity variations (e.g., HPLC quantification) to ensure reproducibility .

Q. What experimental strategies are recommended for evaluating environmental impact or degradation pathways?

  • Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV light (254 nm) and analyze breakdown products via LC-MS to identify labile bonds (e.g., oxazine ring cleavage) .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna or algae to assess ecological risks .
  • Soil/Water Partitioning: Measure log Kow_{\text{ow}} values to predict bioaccumulation potential .

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